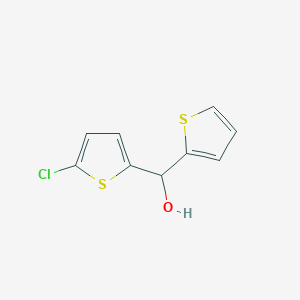![molecular formula C12H13N3O3 B7863272 2-[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetic acid](/img/structure/B7863272.png)
2-[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “2-[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetic acid” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetic acid” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Cyclodextrin Inclusion Complex Formation: This method involves the inclusion of the compound in the non-polar cavity of cyclodextrins, which enhances its solubility and stability.
Advanced Ceramic Membrane Methods: These methods are used to prepare high-performance materials that incorporate the compound, improving its electrochemical properties.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced technologies and equipment is crucial for efficient production.
化学反应分析
Types of Reactions: Compound “2-[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetic acid” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols.
科学研究应用
Compound “2-[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetic acid” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: It has potential therapeutic applications, including its use in drug development and as a treatment for certain medical conditions.
作用机制
The mechanism of action of compound “2-[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetic acid” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
相似化合物的比较
Compound “2-[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetic acid” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Known for its similar chemical structure and properties.
Compound B: Shares similar applications in scientific research and industry.
Compound C: Exhibits comparable reactivity and mechanism of action.
The uniqueness of compound “this compound” lies in its specific chemical structure, which imparts distinct properties and applications that differentiate it from other similar compounds .
属性
IUPAC Name |
2-[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-15(7-11(16)17)6-10-13-9-5-3-2-4-8(9)12(18)14-10/h2-5H,6-7H2,1H3,(H,16,17)(H,13,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAXZSJCVWZZMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=O)C2=CC=CC=C2N1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=NC(=O)C2=CC=CC=C2N1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
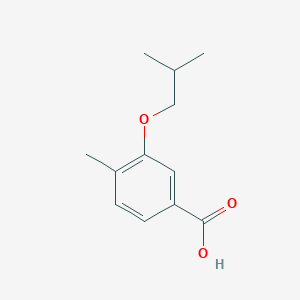
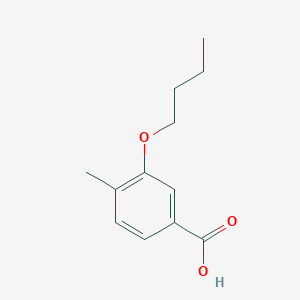
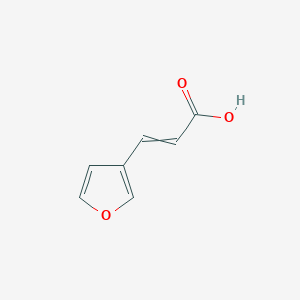

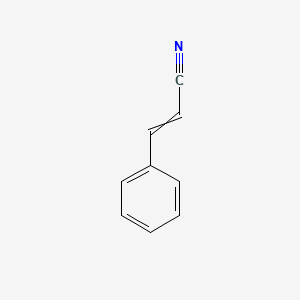

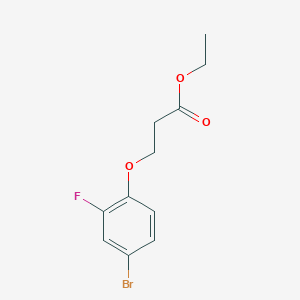
![N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine](/img/structure/B7863250.png)
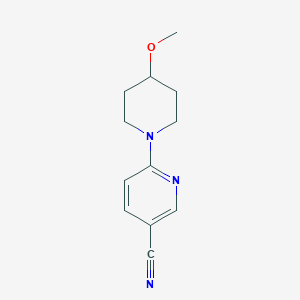



![3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B7863278.png)
